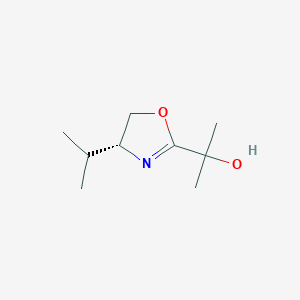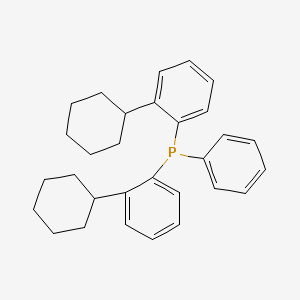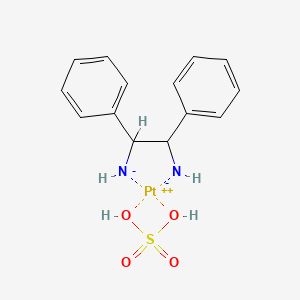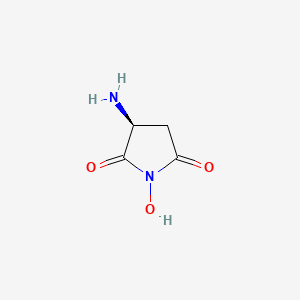
(R)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is a chiral compound that belongs to the class of oxazoline derivatives. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and ligands in asymmetric synthesis. The presence of both an oxazoline ring and a secondary alcohol group in its structure makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of ®-2-amino-2-methyl-1-propanol with isobutyric acid under dehydrating conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The oxazoline ring can be reduced to an oxazolidine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in pyridine.
Major Products Formed
Oxidation: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-one.
Reduction: ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol.
Substitution: ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl tosylate.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol may exhibit pharmacological activities and can be explored for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol depends on its application. As a chiral auxiliary, it exerts its effects by inducing chirality in the target molecule through steric and electronic interactions. The oxazoline ring and the hydroxyl group play crucial roles in these interactions, facilitating the formation of enantiomerically pure products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(4-Isopropyl-4,5-dihydrooxazolidin-2-yl)propan-2-ol
- ®-2-(4-Isopropyl-4,5-dihydrothiazol-2-yl)propan-2-ol
- ®-2-(4-Isopropyl-4,5-dihydroimidazol-2-yl)propan-2-ol
Uniqueness
®-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)propan-2-ol is unique due to the presence of both an oxazoline ring and a secondary alcohol group, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
MSUGQGACPOZSJS-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@H]1COC(=N1)C(C)(C)O |
Kanonische SMILES |
CC(C)C1COC(=N1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)



![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)

![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)




![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
